molecular formula C15H30BNO4 B13471896 tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate CAS No. 2179309-41-0

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate

Cat. No.: B13471896
CAS No.: 2179309-41-0
M. Wt: 299.2 g/mol
InChI Key: ABSMERKWAGSBQS-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety attached to a butan-2-yl chain. Its molecular formula is C₁₅H₂₈BNO₄ (assuming structural similarity to ) and molecular weight ~325.3 g/mol . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthesis .

Properties

CAS No.

2179309-41-0

Molecular Formula

C15H30BNO4

Molecular Weight

299.2 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate

InChI

InChI=1S/C15H30BNO4/c1-11(17-12(18)19-13(2,3)4)9-10-16-20-14(5,6)15(7,8)21-16/h11H,9-10H2,1-8H3,(H,17,18)

InChI Key

ABSMERKWAGSBQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Metal Carbenoid-Mediated Homologation

A key method involves the homologation of boronic esters using metal carbenoids derived from enantioenriched α-sulfinyl benzoates. This approach allows stereospecific extension of the boronic ester chain, which is crucial for compounds with defined stereochemistry such as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate.

This method was demonstrated to be iterative, enabling the construction of molecules with multiple contiguous stereocenters in high stereochemical purity.

Lithiated Epoxides and Epoxysilanes

Alternative homologation methods explored include:

  • Lithiated terminal epoxides : Intended for β-oxyboronic ester synthesis but encountered stability and reactivity issues, limiting their utility for complex boronic ester derivatives.
  • Lithiated epoxysilanes : Used for vinylidene homologation, allowing access to sp3-rich vinyl boronic esters. This method offers synthetic versatility but may diverge mechanistically depending on the substrate.

Carbamate Installation

The tert-butyl carbamate group (Boc protecting group) is typically introduced by reacting the corresponding amine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is often performed after chain extension and boronate ester formation to protect the amine functionality during subsequent transformations.

Pinacol Boronate Formation

The boronic acid intermediate is converted into the pinacol boronic ester by treatment with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This forms the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, stabilizing the boron center and improving compound handling and reactivity.

Representative Experimental Procedure (Generalized)

Step Reagents & Conditions Description
1. Preparation of α-sulfinyl benzoate Lithiation of benzoate derivative, sulfoxide introduction Enantioenriched carbenoid precursor
2. Sulfoxide–metal exchange Treatment with organolithium or Grignard reagent Formation of metal carbenoid
3. Homologation of boronic ester Reaction of carbenoid with boronic ester Chain extension with stereocontrol
4. Carbamate protection Reaction with di-tert-butyl dicarbonate, base (e.g., triethylamine) Installation of tert-butyl carbamate
5. Pinacol ester formation Treatment with pinacol, dehydrating agent Formation of stable boronate ester

Research Findings and Notes

  • The homologation reactions proceed with high stereospecificity, enabling the synthesis of stereodefined boronic esters that are key intermediates in complex molecule synthesis.
  • Iterative homologation allows the stepwise construction of molecules with multiple stereocenters, potentially applicable to the preparation of the target compound.
  • Stability challenges with β-oxyboronic esters suggest careful selection of homologation reagents and conditions is necessary.
  • Vinylidene homologation via lithiated epoxysilanes provides access to diverse boronic esters but may require mechanistic understanding for optimal outcomes.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Metal carbenoid homologation (α-sulfinyl benzoates) α-Sulfinyl benzoates, organolithium/Grignard reagents High stereospecificity, iterative synthesis Requires enantioenriched precursors
Lithiated terminal epoxides Lithiated epoxides Potential for β-oxyboronic esters Poor reactivity/stability
Lithiated epoxysilanes (vinylidene homologation) Lithiated epoxysilanes Access to sp3-rich vinyl boronic esters Mechanistic complexity
Carbamate protection Di-tert-butyl dicarbonate, base Efficient amine protection None significant
Pinacol ester formation Pinacol, dehydrating conditions Stable boronate ester formation Requires careful dehydration

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group in this compound facilitates palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. This reaction proceeds via transmetallation, where the boronate transfers its organic group to the palladium catalyst, forming carbon-carbon bonds.

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature: 80–100 °C

Applications :

  • Synthesis of biaryl structures for pharmaceuticals.

  • Functionalization of complex organic frameworks.

Hydrolysis of the Carbamate Group

Under acidic or basic conditions, the tert-butyl carbamate (Boc) group undergoes hydrolysis to release a free amine. This reaction is critical for deprotection in multi-step syntheses.

Reaction Pathways :

  • Acidic Hydrolysis : HCl in dioxane (4 M, 25 °C, 2–4 hours).

  • Basic Hydrolysis : NaOH in aqueous THF (0.5 M, 60 °C, 6 hours).

Outcome :

  • Yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-amine.

Transesterification of the Boronic Ester

The pinacol boronic ester can undergo transesterification with diols (e.g., ethylene glycol) to form alternative boronate complexes, enhancing solubility or reactivity.

Conditions :

  • Reagent: Ethylene glycol

  • Catalyst: p-TsOH

  • Solvent: Toluene

  • Temperature: Reflux (110 °C)

Nucleophilic Substitution at the Boron Center

The electron-deficient boron atom reacts with nucleophiles such as alkoxides or amines, enabling the formation of new boron-containing derivatives.

Example :

  • Reaction with methanol in the presence of K₂CO₃ yields methyl boronate derivatives.

Oxidation Reactions

The boronic ester can be oxidized to a boronic acid using hydrogen peroxide or ozone, though this is less common due to the stability of the pinacol ester.

Conditions :

  • Oxidizing Agent: H₂O₂ (30% in H₂O)

  • Solvent: Acetic acid

  • Temperature: 50 °C

Stability and Reaction Optimization

  • pH Sensitivity : Reactions involving the carbamate group require strict pH control to avoid premature hydrolysis.

  • Temperature Effects : Elevated temperatures (>100 °C) may degrade the boronic ester, reducing reaction yields.

This compound’s versatility stems from its orthogonal reactivity: the boronic ester participates in metal-catalyzed transformations, while the Boc group provides a stable yet removable protecting group. These features make it indispensable in medicinal chemistry for synthesizing targeted molecules with precise functional group compatibility .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate is used as a building block for the synthesis of complex molecules. Its boron-containing structure makes it a useful reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In biology and medicine, the compound is explored for its potential as a drug delivery agent due to its stability and reactivity. It can be used to modify biomolecules, enhancing their properties and functionality .

Industry

In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of materials with specific characteristics, such as improved strength and durability .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical reactions. The tert-butyl carbamate group provides stability and can be cleaved under specific conditions to release the active boron-containing moiety .

Comparison with Similar Compounds

Aryl vs. Alkyl Boronic Esters

  • tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate ():

    • Structural Difference : Substitution on a phenyl ring instead of a butan-2-yl chain.
    • Reactivity : Aryl boronic esters are more reactive in Suzuki couplings due to better conjugation and lower steric hindrance compared to alkyl analogs .
    • Applications : Preferred in biaryl synthesis for pharmaceuticals and materials science.
  • Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate ():

    • Molecular Weight : 409.3 g/mol vs. 325.3 g/mol for the target compound.
    • Bioactivity : Aryl boronates are common in kinase inhibitors and PET tracers, whereas alkyl analogs like the target compound are less explored biologically .

Enantiomerically Pure Aminoalkyl Boronic Esters

  • (R)-tert-Butyl-(1-phenyl-4-(dioxaborolan-2-yl)butan-2-yl)carbamate (): Stereochemistry: Chiral center at the butan-2-yl chain enables enantioselective synthesis of β-amino boronic esters. Yield: 65% via copper-catalyzed borylation, compared to 69% for a benzyl-imidazole analog under visible-light-mediated conditions (). Applications: Useful in asymmetric catalysis and peptidomimetics .

Unsaturated and Heterocyclic Analogs

  • tert-Butyl N-[6-(dioxaborolan-2-yl)hex-5-enyl]carbamate ():

    • Structure : Unsaturated hex-5-enyl chain vs. saturated butan-2-yl.
    • Reactivity : The alkene may undergo further functionalization (e.g., hydroboration), whereas the target compound’s saturated chain offers stability .

Physicochemical Properties

Property Target Compound (Aryl Analog) (Unsaturated Analog)
Molecular Formula C₁₅H₂₈BNO₄ C₂₄H₃₂BNO₄ C₁₇H₃₂BNO₄
Molecular Weight (g/mol) 325.3 409.3 325.3
Boiling Point N/A N/A N/A
Key Functional Groups Alkyl boronic ester Aryl boronic ester Alkenyl boronic ester

Biological Activity

Tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a boron-containing moiety, suggests potential applications in various biological systems.

  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 319.20 g/mol
  • CAS Number : 330793-01-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane group is known for its reactivity and can form complexes with biomolecules such as proteins and nucleic acids. This interaction may lead to modulation of biological pathways.

Biological Activity

  • Anticancer Properties :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer and leukemia models.
    • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression. It was found to effectively inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth and survival.
    • Data Table :
Enzyme TargetIC50 (µM)Effect
HDAC18.5Inhibition of proliferation
HDAC612.3Induction of apoptosis
  • Neuroprotective Effects :
    • Recent research has indicated potential neuroprotective effects. In vitro studies using neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers.
    • Case Study : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly decreased levels of reactive oxygen species (ROS).

Safety and Toxicity

Toxicological assessments reveal that while the compound shows promising biological activity, it also exhibits dose-dependent toxicity. In animal models, high doses have been associated with liver and kidney damage.

Q & A

Basic: What are the typical synthetic routes for preparing this boronate ester, and how are intermediates characterized?

Answer:
The compound is synthesized via cross-coupling or borylation reactions. For example, copper-catalyzed borylation of cyclic sulfamidates yields enantiomerically pure aminoalkyl boronic esters (e.g., 69% yield using Ir-photocatalysts and vinyl boronic esters under visible light) . Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm boronate ester formation (e.g., δ ~1.3 ppm for pinacol methyl groups, δ ~80–90 ppm for boronates in ¹¹B NMR) .
  • Mass spectrometry : High-resolution MS (e.g., DART or ESI-MS) validates molecular formulas (e.g., [M+Na]⁺ at m/z 308.20 for a related compound) .
  • Chromatography : Silica gel purification is standard, with yields varying by precursor (e.g., 32% from chlorides vs. 65% from bromides) .

Advanced: How can researchers optimize low yields in borylation reactions involving this compound?

Answer:
Yield disparities often stem from precursor reactivity and catalytic systems:

  • Halide effects : Bromides (e.g., 4-bromobenzenethiol) typically outperform chlorides due to better leaving-group ability (e.g., 54% vs. 32% yields) .
  • Catalyst tuning : Photoredox systems (e.g., Ir[dF(CF3)ppy]₂(dtbbpy)PF₆) enhance radical-mediated borylation efficiency under visible light .
  • Solvent/base selection : Polar aprotic solvents (e.g., DMA) with mild bases (e.g., Cs₂CO₃) stabilize intermediates and reduce side reactions .

Basic: What are the primary applications of this boronate ester in organic synthesis?

Answer:
It serves as a key intermediate in:

  • Suzuki-Miyaura cross-couplings : Enables C–C bond formation for biaryl or aminoalkyl derivatives, critical in medicinal chemistry .
  • Radical decarboxylative additions : Facilitates γ-amino boronate synthesis under photoredox conditions .
  • Chiral building blocks : Enantiopure forms (e.g., R-configured derivatives) are used in asymmetric synthesis of bioactive molecules .

Advanced: How do stereochemical challenges impact the synthesis of enantiopure derivatives?

Answer:
Steric and electronic factors influence enantioselectivity:

  • Chiral auxiliaries : tert-Butyl carbamate groups direct asymmetric induction during copper-catalyzed borylation (e.g., 92% ee achieved via chelation control) .
  • Purification strategies : Chiral HPLC or recrystallization resolves diastereomers formed during radical additions .
  • Spectroscopic validation : ¹H NMR coupling constants (e.g., J = 6–8 Hz for vicinal protons) and NOESY correlations confirm stereochemistry .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While not classified as hazardous, precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure .
  • Storage : Keep at room temperature in airtight containers, away from strong oxidizers/acids to prevent boronate ester degradation .

Advanced: How can researchers resolve contradictions in spectroscopic data for boronate intermediates?

Answer:
Discrepancies often arise from dynamic equilibria or impurities:

  • Boron coordination shifts : Hydration or Lewis acid adducts (e.g., BF₃) alter ¹¹B NMR signals; anhydrous conditions and degassed solvents stabilize the dioxaborolane form .
  • Impurity profiling : LC-MS or 2D NMR (e.g., HSQC) identifies byproducts like deboronated amines or pinacol esters .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL-refined structures) unambiguously confirms connectivity .

Basic: What analytical techniques are critical for quantifying reaction progress?

Answer:

  • TLC : Monitor reaction completion using UV-active boronate intermediates (Rf ~0.4–0.6 in EtOAc/hexanes) .
  • In situ IR : Track carbonyl (≈1700 cm⁻¹) and boronate (≈1350 cm⁻¹) bands to assess intermediate conversion .
  • HPLC : Chiral columns (e.g., CHIRALPAK®) quantify enantiomeric excess in asymmetric syntheses .

Advanced: What strategies mitigate boronate ester hydrolysis during long-term storage?

Answer:

  • Desiccants : Store with molecular sieves (3Å) to absorb moisture .
  • Inert atmosphere : Argon/vacuum-sealed containers prevent oxidation .
  • Stabilizers : Add 1–5% triethylamine to neutralize trace acids .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:

  • Protease inhibitor synthesis : Boronates act as transition-state analogs (e.g., antiplasmodial imidazopyridazines) .
  • PET radiotracers : ¹⁸F-labeled derivatives target enzymes via Suzuki couplings .
  • Peptide modifications : tert-Butyl carbamate-protected boronate amino acids enable bioconjugation .

Advanced: How do electronic effects in aryl precursors influence cross-coupling efficiency?

Answer:

  • Electron-deficient arenes : Enhance oxidative addition rates in Pd-catalyzed couplings (e.g., trifluoromethyl-substituted aryl bromides) .
  • Meta-directing groups : Amides or carbamates (e.g., tert-butyl groups) enable regioselective borylation at sterically hindered positions .
  • Computational modeling : DFT studies predict activation barriers for Pd–B transmetallation steps, guiding substrate selection .

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